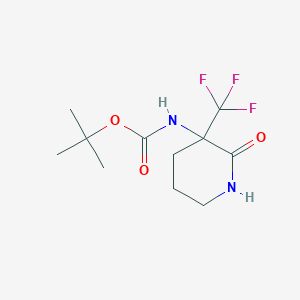

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

説明

特性

IUPAC Name |

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUWIGGGPOVCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chemical Properties

Structure and Composition

The molecular formula of tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate is C11H17F3N2O3, with a molecular weight of 282.26 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group and a carbamate moiety, which contributes to its chemical reactivity and potential biological activity.

Physical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 282.26 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound can be approached through several methodologies, including:

Condensation Reactions : Utilizing piperidine derivatives and carbamate precursors.

Substitution Reactions : Employing trifluoromethylation techniques to introduce the trifluoromethyl group.

Specific Synthetic Routes

Route A: Carbamate Formation

Starting Materials : tert-butyl carbamate and a suitable piperidine derivative.

Reaction Conditions : The reaction can be carried out in a solvent such as dichloromethane under reflux conditions.

-

- Mix tert-butyl carbamate with the piperidine derivative.

- Heat the mixture to reflux for several hours.

- Purify the product using column chromatography.

Yield : Typically yields around 70% purity after purification.

Route B: Trifluoromethylation

Starting Materials : Piperidine derivative (e.g., 3-piperidinone) and a trifluoromethylating agent (e.g., trifluoromethanesulfonic anhydride).

Reaction Conditions : Conducted in an inert atmosphere using dichloromethane as the solvent.

-

- Add the trifluoromethylating agent to the piperidine solution.

- Stir at room temperature for several hours.

- Isolate the product through extraction and purification steps.

Yield : Yields can vary from 60% to 80%, depending on reaction optimization.

Comparative Analysis of Methods

The following table summarizes the key differences between the two synthetic routes:

| Method | Starting Materials | Yield (%) | Reaction Time | Purification Method |

|---|---|---|---|---|

| Route A | tert-butyl carbamate, piperidine | ~70 | Several hours | Column chromatography |

| Route B | Piperidinone, trifluoromethylating agent | 60-80 | Several hours | Extraction and purification |

Research Findings

Recent studies have highlighted various aspects of the synthesis of this compound:

Optimization Studies : Research indicates that varying solvent systems and reaction temperatures can significantly impact yield and purity.

Mechanistic Insights : Understanding the mechanism of trifluoromethylation has led to improved methods that minimize side reactions and enhance overall efficiency.

化学反応の分析

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Chemical Structure :

- IUPAC Name : tert-Butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate

- Molecular Formula : C₁₁H₁₇F₃N₂O₃

- Molecular Weight : 282.26 g/mol

- CAS Number : 195196-07-7

- Key Features: A six-membered piperidinone ring substituted with a trifluoromethyl (CF₃) group at the 3-position and a tert-butyl carbamate moiety. The CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry, particularly as a building block for protein degraders (e.g., PROTACs) .

Comparison with Structurally Similar Compounds

tert-Butyl 2-oxo-3-(phenylsulfonyl)propylcarbamate

- Structure : Features a phenylsulfonyl (SO₂Ph) substituent instead of CF₃.

- Molecular Formula: C₁₄H₁₉NO₅S

- Molecular Weight : 336.09 g/mol (observed [M+Na]⁺: 336.0879)

- Synthesis : Oxidized from tert-butyl (2-hydroxy-3-(phenylsulfonyl)propyl)carbamate using PCC in DCM (69% yield) .

- Physical Properties : Melting point 156–157°C; isolated as a white solid.

- Applications : Acts as a directing group in asymmetric catalysis due to the sulfone’s electron-withdrawing nature .

- Comparison :

- Lipophilicity : Lower than the CF₃ analog due to the polar sulfonyl group.

- Reactivity : The sulfonyl group facilitates nucleophilic attacks, unlike the inert CF₃.

N-(1-(tert-butyl)-2-oxo-3-(3-(trifluoromethyl)phenyl)azetidin-3-yl)-N-propylacetamide

- Structure: Four-membered azetidinone ring with a CF₃-substituted phenyl group.

- Molecular Formula : C₁₉H₂₅F₃N₂O₂

- Molecular Weight : 370.19 g/mol

- Synthesis : Derived from Ugi adducts via sodium hydride-mediated cyclization (65% yield) .

- Physical Properties : Melting point 146–148°C; white solid.

- Applications: Studied for biological activities (antimicrobial, anticancer) due to the azetidinone’s strained ring .

- Comparison: Ring Strain: Azetidinone’s higher strain increases reactivity compared to piperidinone. Bioactivity: The trifluoromethylphenyl group may enhance target binding in hydrophobic pockets.

tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate

- Structure : Pyridine ring with a fluorine substituent and tert-butyl carbamate.

- Molecular Formula : C₁₁H₁₅FN₂O₂

- Molecular Weight : 226.25 g/mol

- Comparison: Aromaticity: Pyridine’s π-system enables distinct electronic interactions vs. piperidinone. Solubility: Likely higher due to the polarizable pyridine ring.

tert-Butyl (2-oxopiperidin-3-yl)carbamate (CAS 99780-98-0)

- Structure: Lacks the CF₃ group on the piperidinone ring.

- Similarity Score : 0.98 (structural closeness to the target compound) .

- Comparison :

- Lipophilicity : Reduced logP due to absence of CF₃.

- Metabolic Stability : Less resistant to oxidative metabolism than the CF₃ analog.

Data Table: Key Properties of Compared Compounds

生物活性

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, with the molecular formula CHFNO and a molecular weight of approximately 282.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Weight : 282.263 g/mol

- CAS Numbers : 122684-34-8; 195196-07-7

- IUPAC Name : tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate

| Property | Value |

|---|---|

| Boiling Point | 390.6 ± 42.0 °C (Predicted) |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

| pKa | 8.40 ± |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antimicrobial agent and its role in inhibiting specific enzymes related to pain and inflammation.

Antimicrobial Activity

A study highlighted the antimicrobial properties of compounds similar to this compound, particularly against Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed significant inhibition zones, suggesting strong antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme implicated in pain signaling pathways. Preliminary pharmacological data indicate that modifications in the compound's structure can enhance its inhibitory potency against FAAH, potentially leading to analgesic effects .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may bind to active sites of enzymes like FAAH, altering their activity.

- Cell Membrane Penetration : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating intracellular action.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, leading to cell death.

Study on Antimicrobial Efficacy

In a recent study, synthesized derivatives of piperidine compounds were tested against various microbial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, with inhibition zones ranging from 10 mm to 20 mm .

FAAH Inhibition Study

Another research project focused on the development of FAAH inhibitors derived from similar piperidine structures. The study demonstrated that introducing specific functional groups significantly improved the inhibitory activity, with some derivatives achieving IC values in the low micromolar range .

Q & A

Q. What are the key synthetic strategies for tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, and how are reaction conditions optimized?

The synthesis typically involves multi-step sequences, including carbamate formation and piperidine ring functionalization. A common approach is the reaction of a trifluoromethylated piperidone intermediate with tert-butyl carbamate under basic conditions. Critical parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts like triethylamine to enhance selectivity . Reaction progress is monitored via HPLC or LCMS to ensure high purity (>97%) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Structural confirmation relies on:

- LCMS : To detect the molecular ion peak at m/z 282.263 [M+H]+ .

- HPLC : Retention time analysis under standardized conditions (e.g., 0.90–1.23 minutes) to verify purity .

- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm) and piperidinone carbonyl (δ ~170 ppm) . Single-crystal X-ray diffraction is recommended for absolute stereochemical confirmation in enantiomeric forms .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for:

- Drug discovery : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for CNS-targeting agents .

- Enzyme inhibition studies : Analogous carbamates show activity against kinases and proteases via selective binding to hydrophobic pockets .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Enantioselective routes require chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of a ketone precursor using Ru-BINAP complexes can yield enantiomerically pure intermediates. Stereochemical outcomes are validated via chiral HPLC or polarimetry .

Q. What experimental strategies resolve contradictory data in biological activity studies of structurally similar carbamates?

Contradictions often arise from differences in assay conditions or stereochemistry. Strategies include:

- Comparative binding assays : Surface plasmon resonance (SPR) to quantify affinity variations between enantiomers .

- Computational modeling : DFT calculations to predict electronic effects of the trifluoromethyl group on binding .

- Meta-analysis : Cross-referencing patent data (e.g., EP 4 374 877 A2) with peer-reviewed studies to identify consensus mechanisms .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies indicate:

Q. What methodologies are used to investigate its interaction with cytochrome P450 enzymes?

- In vitro assays : Liver microsomes + NADPH system, analyzed via LCMS to track metabolite formation (e.g., oxidative defluorination) .

- Docking simulations : AutoDock Vina to map interactions with CYP3A4/2D6 active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。